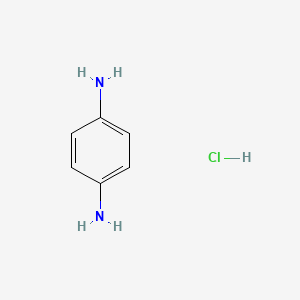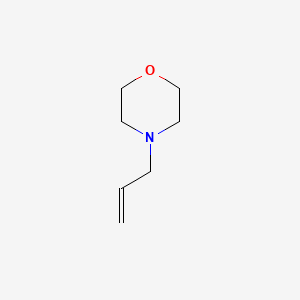
N-アリルモルホリン
概要
説明
N-Allylmorpholine is an organic compound with the molecular formula C7H13NO. It is a derivative of morpholine, where an allyl group is attached to the nitrogen atom. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .
科学的研究の応用
N-Allylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of corrosion inhibitors, surface-active agents, and organocatalysts.
作用機序
Target of Action
N-Allylmorpholine has been found to interact with human legumain (AEP) and cholinesterases (AChE and BuChE) enzymes . These enzymes play crucial roles in various biological processes. Legumain is involved in protein degradation and processing, while cholinesterases are responsible for the breakdown of acetylcholine, a key neurotransmitter in the nervous system .
Mode of Action
Molecular docking studies suggest that n-allylmorpholine and its derivatives interact with these enzymes with moderate to high affinity . This interaction could potentially inhibit the activity of these enzymes, leading to changes in the associated biological processes .
Biochemical Pathways
For instance, inhibition of AEP could affect protein degradation pathways, while inhibition of cholinesterases could influence neurotransmission processes .
Pharmacokinetics
In silico evaluations of morpholine-containing compounds, including n-allylmorpholine, suggest promising pharmacokinetic and drug-likeness properties . These properties include absorption, distribution, metabolism, and excretion (ADME), which are crucial for determining the bioavailability of a compound .
Result of Action
The molecular and cellular effects of N-Allylmorpholine’s action are likely to be related to its inhibitory effects on its target enzymes. For instance, inhibition of AEP could potentially interfere with protein degradation, while inhibition of cholinesterases could lead to an increase in acetylcholine levels, affecting neurotransmission .
Action Environment
The action, efficacy, and stability of N-Allylmorpholine could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and interaction with its targets. Additionally, the presence of other molecules could potentially influence the compound’s action .
生化学分析
Biochemical Properties
4-Allylmorpholine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as cholinesterases and legumain. These interactions are primarily inhibitory, where 4-Allylmorpholine binds to the active sites of these enzymes, reducing their activity. This inhibition can be attributed to the structural compatibility of 4-Allylmorpholine with the enzyme’s active site, allowing it to form stable complexes .
Cellular Effects
The effects of 4-Allylmorpholine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Allylmorpholine has been shown to affect ion channels in lipid membranes, altering the membrane potential and impacting cellular signaling . Additionally, it can modulate the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism.
Molecular Mechanism
At the molecular level, 4-Allylmorpholine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, 4-Allylmorpholine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Allylmorpholine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Allylmorpholine remains stable under controlled conditions, but its activity can diminish over time due to degradation. Long-term exposure to 4-Allylmorpholine can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Allylmorpholine vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular function without causing significant toxicity. At higher doses, 4-Allylmorpholine can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
4-Allylmorpholine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating enzyme activities involved in metabolic reactions. For example, 4-Allylmorpholine can inhibit enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production .
Transport and Distribution
Within cells and tissues, 4-Allylmorpholine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters .
Subcellular Localization
The subcellular localization of 4-Allylmorpholine is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, 4-Allylmorpholine may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .
準備方法
Synthetic Routes and Reaction Conditions: N-Allylmorpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production of N-Allylmorpholine often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis .
化学反応の分析
Types of Reactions: N-Allylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert it into saturated morpholine derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different functionalized morpholine compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include N-oxide derivatives, saturated morpholine derivatives, and various functionalized morpholine compounds .
類似化合物との比較
Morpholine: A simpler derivative without the allyl group.
N-Allylmorpholine: Similar structure but with different functional groups attached.
Chromone-containing allylmorpholines: These compounds have additional chromone groups, which provide unique properties.
Uniqueness: N-Allylmorpholine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in both research and industrial applications .
特性
IUPAC Name |
4-prop-2-enylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-3-8-4-6-9-7-5-8/h2H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSANAYXICMXBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219871 | |
| Record name | Allylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696-57-1 | |
| Record name | Allylmorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Allylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of N-allylmorpholine?
A1: N-allylmorpholine is an organic compound with the molecular formula C₇H₁₃NO and a molecular weight of 127.19 g/mol. Its structure consists of a morpholine ring with an allyl group attached to the nitrogen atom.
- Spectroscopic data: The structure of N-allylmorpholine has been confirmed using techniques like Fourier-transform infrared spectroscopy (FTIR), ¹H NMR, and ¹³C NMR. [, , , , ]
Q2: How does N-allylmorpholine contribute to enhanced oil recovery?
A: N-allylmorpholine has been successfully incorporated as a monomer in the synthesis of a novel water-soluble copolymer, poly(acrylamide-acrylic acid-4-allylmorpholine) (AM/AA/AMPL). [] This copolymer exhibits desirable properties like good tackability, temperature tolerance, salt resistance, and shear resistance, making it suitable for enhanced oil recovery applications.
- Mechanism: The AM/AA/AMPL copolymer enhances oil recovery by improving the viscosity and sweep efficiency of the injected water, leading to increased oil displacement from the reservoir. []
Q3: What are the catalytic properties and applications of N-allylmorpholine derivatives?
A: N-allylmorpholine can be used to synthesize various derivatives, including N-allylmorpholinium salts. These salts have shown potential in organometallic chemistry, particularly as ligands in palladium-catalyzed reactions. [, ]
- Example: One study demonstrated the use of an N-allylmorpholinium derivative as a ligand in a palladium catalyst for the Suzuki-Miyaura coupling reaction. [] This reaction is widely employed in organic synthesis for the formation of carbon-carbon bonds.
Q4: How does the structure of N-allylmorpholine affect its solubility in ionic liquids?
A: Research has explored the solubility of cellulose in mixed ionic liquid solvents containing N-allylmorpholine chloride ([AMMor]Cl). [] The presence of the morpholine ring and the allyl group in N-allylmorpholine contributes to its interactions with the ionic liquid, influencing cellulose solubility.
- Findings: Studies indicate that the solubility of cellulose is enhanced in the mixed ionic liquid system containing [AMMor]Cl compared to single ionic liquid systems. []
Q5: What are the environmental impacts and degradation pathways of N-allylmorpholine?
A5: While the provided research focuses on specific applications of N-allylmorpholine, limited information is available regarding its environmental impact and degradation. Further research is needed to assess its ecotoxicological effects and develop strategies for mitigating any potential negative impacts.
Q6: How does N-allylmorpholine react in the Prévost reaction?
A: A reinvestigation of the Prévost reaction using N-allylmorpholine (1) with silver(I) benzoate and iodine revealed interesting results. [, ] Instead of yielding solely the expected 1,2-dibenzoate product, the reaction produced a mixture of compounds, including the 1,3-dibenzoate (2) through rearrangement (11% yield), the 1,2-dibenzoate (3) (5% yield), and unreacted N-allylmorpholine (1) (13% yield). [] This highlights the complexity of the reaction pathway and the potential for unexpected product formation.
Q7: What are the potential applications of N-allylmorpholine in material science?
A: The use of N-allylmorpholine as a building block in the synthesis of polymers like AM/AA/AMPL demonstrates its potential in material science. [] The resulting polymers exhibit properties suitable for applications like enhanced oil recovery, showcasing the versatility of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


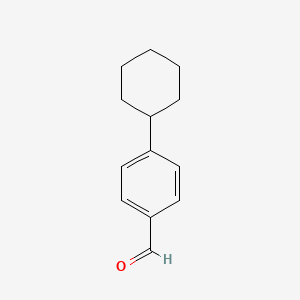
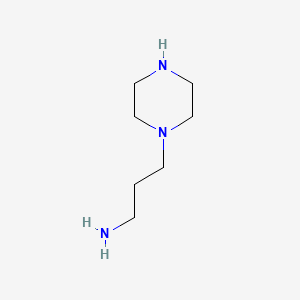
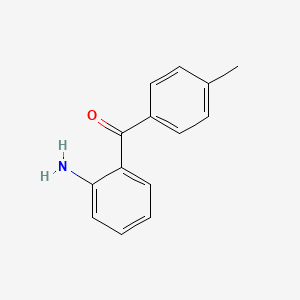
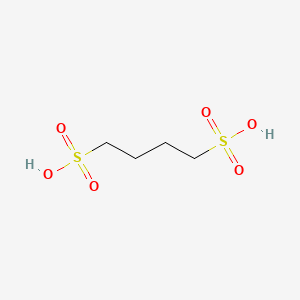
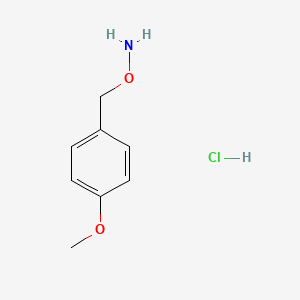
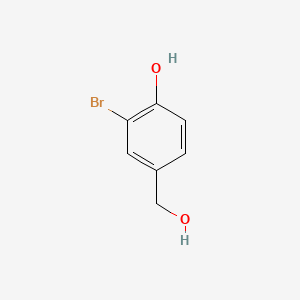
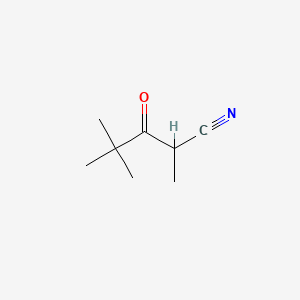
![2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate]](/img/structure/B1266163.png)
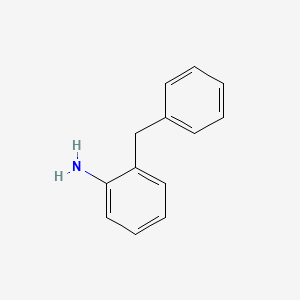
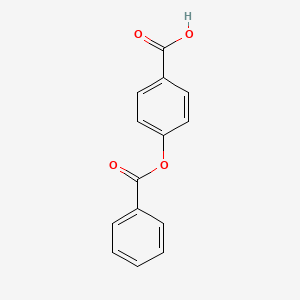
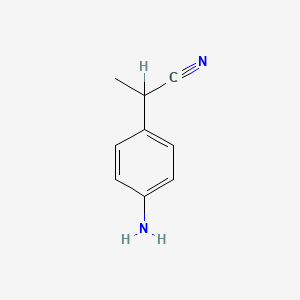
![3',6'-Bis(diethylamino)-2-(4-nitrophenyl)spiro[isoindole-1,9'-xanthene]-3-one](/img/structure/B1266152.png)
